molecular formula C11H15NO3 B11773945 Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Cat. No.: B11773945
M. Wt: 209.24 g/mol
InChI Key: SEZHAAMTLFXSDQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate ( 302949-13-9) is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It serves as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring both amino and ester functional groups on a tetrahydrobenzofuran core, makes it a valuable precursor for constructing more complex heterocyclic systems. While specific biological data for this exact compound is limited in the public domain, structurally similar tetrahydrobenzofuran and tetrahydrobenzo[b]thiophene derivatives are prominent in drug discovery efforts. These related compounds have been explored as apoptosis-inducing agents for breast cancer therapy and as core structures in the development of potent antitumor agents . Researchers utilize this compound strictly for laboratory research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3

InChI Key

SEZHAAMTLFXSDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1CCCC2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the base-catalyzed enolization of 1,3-cyclohexanedione, which reacts with ethyl bromopyruvate via a nucleophilic substitution. The α-keto ester group of ethyl bromopyruvate facilitates cyclization, yielding 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate as an intermediate. Subsequent amination at position 2 is achieved through nitration followed by catalytic hydrogenation or direct substitution using ammonia gas under high pressure.

Key Parameters:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Base: Triethylamine or pyridine

  • Temperature: 0–25°C for cyclization; 50–80°C for amination

  • Yield: 70–85% for cyclization; 60–75% for amination

Gewald Reaction Adaptation for Furan Systems

Although the Gewald reaction is traditionally used for synthesizing 2-aminothiophenes, modifications enable its application to benzofuran derivatives.

Modified Reaction Pathway

  • Cyclohexanone reacts with ethyl cyanoacetate in the presence of a Lewis acid (e.g., zinc chloride) to form a β-enaminonitrile intermediate.

  • Cyclization is induced via acid catalysis (e.g., sulfuric acid), replacing sulfur with oxygen to form the furan ring.

  • The nitrile group at position 2 is hydrolyzed to an amine using aqueous ammonium hydroxide.

Optimization Challenges:

  • Oxygen’s lower nucleophilicity compared to sulfur necessitates higher reaction temperatures (80–100°C).

  • Yields are moderate (50–65%) due to competing side reactions.

Reductive Amination of Keto-Ester Intermediates

This two-step approach first synthesizes the keto-ester intermediate, followed by reductive amination to introduce the amino group.

Synthesis of 4-Oxo-4,5,6,7-Tetrahydrobenzofuran-3-Carboxylate

1,3-Cyclohexanedione and ethyl bromopyruvate undergo cyclization in anhydrous dichloromethane with triethylamine, yielding the keto-ester (mp 150–152°C).

Reductive Amination

The keto group at position 4 is converted to an amine via:

  • Leuckart Reaction: Reaction with ammonium formate at 150°C, producing a formamide intermediate that is hydrolyzed with HCl.

  • Borane-Tetrahydrofuran Complex: Direct reduction of the ketone to an amine in THF at 0°C.

Comparative Data:

MethodReagentTemperatureYieldPurity
LeuckartNH₄HCO₂, HCl150°C55%90%
Borane-THFBH₃·THF0°C68%95%

Microwave-Assisted Continuous Flow Synthesis

Recent advancements employ microwave irradiation and continuous flow reactors to enhance reaction efficiency.

Protocol

  • Cyclization Step: 1,3-Cyclohexanedione and ethyl bromopyruvate are mixed in a microreactor at 100°C under microwave irradiation (300 W), reducing reaction time from 6 hours to 15 minutes.

  • Amination Step: The intermediate is passed through a packed-bed reactor containing nickel catalyst and ammonia gas at 10 bar pressure, achieving 80% conversion in a single pass.

Advantages:

  • 95% purity without chromatography.

  • Scalable to kilogram-scale production.

Enzymatic Resolution for Enantioselective Synthesis

For applications requiring chiral purity, lipase-catalyzed kinetic resolution is employed.

Process Overview

  • Racemic ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is treated with vinyl acetate in the presence of Candida antarctica lipase B.

  • The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

  • Column chromatography separates the acetate and free amine, yielding >99% enantiomeric excess (ee).

Critical Factors:

  • Solvent: Tert-butyl methyl ether

  • Temperature: 30°C

  • Yield: 40–45% per cycle (theoretical maximum 50%)

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

MethodYieldScalabilityCostComplexity
Cyclocondensation75%HighLowModerate
Gewald Adaptation60%ModerateMediumHigh
Reductive Amination68%HighMediumModerate
Continuous Flow80%Very HighHighLow
Enzymatic Resolution45%LowVery HighVery High

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Heterocycle Core Modifications: Benzofuran vs. Benzothiophene

The substitution of the oxygen atom in benzofuran with sulfur yields benzothiophene analogs, which exhibit distinct electronic and physicochemical properties. For example:

Compound Name Heterocycle Core Molecular Formula Key Properties/Applications Reference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate Benzofuran C₁₁H₁₅NO₃ Potential antimicrobial activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzothiophene C₁₁H₁₅NO₂S Non-genotoxic (tested in vitro)

Key Differences :

Substituent Variations: Ester vs. Cyano Groups

Replacing the ethyl ester group with a cyano (-CN) substituent alters solubility and binding affinity:

Compound Name R Group Molecular Formula Synthesis Method Reference
This compound COOEt C₁₁H₁₅NO₃ Gewald reaction
2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile CN C₉H₁₀N₂O Gewald reaction

Impact of Substituents :

  • Synthetic Utility: Cyano derivatives serve as precursors for further functionalization, such as amidation or urea formation .

Positional Isomerism: Amino Group Placement

The position of the amino group significantly influences biological activity. For instance:

Compound Name Amino Position Molecular Formula Applications Reference
This compound Position 2 C₁₁H₁₅NO₃ Antimicrobial scaffolds
Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride Position 4 C₁₀H₁₄ClNO₃ Pharmaceutical intermediate

Structural Implications :

  • Steric Effects: Position 2 amino groups may facilitate hydrogen bonding in enzyme active sites, whereas position 4 isomers could alter steric hindrance .

Fluorinated and Alkyl-Substituted Derivatives

Fluorination or alkyl chain introduction modulates metabolic stability and lipophilicity:

Compound Name Substituent Molecular Formula Key Features Reference
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate 5,5-difluoro C₁₁H₁₃F₂NO₃ Enhanced metabolic stability
Ethyl 2-amino-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-tert-pentyl C₁₇H₂₅NO₂S Increased lipophilicity

Functional Advantages :

  • Fluorine : Difluoro substitutions improve resistance to oxidative degradation, making derivatives suitable for prolonged biological activity .
  • Alkyl Chains : Bulky tert-pentyl groups enhance binding to hydrophobic pockets in target proteins .

Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a compound of increasing interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological applications, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of approximately 211.25 g/mol. The compound features a benzofuran ring with an amino group at the 2-position and a carboxylate group at the 3-position, which are critical for its biological activity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and mediators involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

2. Neurotransmitter Interaction

The compound has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Interaction studies suggest that it may bind to receptors associated with these neurotransmitters, which could have implications for mood disorders and neurodegenerative diseases.

Study 1: Anti-inflammatory Activity Assessment

A study evaluated the anti-inflammatory activity of this compound using various concentrations in an animal model. The results indicated a dose-dependent reduction in inflammation markers compared to control groups. The compound was effective at concentrations as low as 10 mg/kg body weight.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound in a rat model of Parkinson's disease. This compound administration resulted in significant improvement in motor function and reduced neuronal loss in dopaminergic pathways. These findings suggest its potential as a neuroprotective agent.

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets:

  • Binding Affinity : Studies have highlighted its binding affinity to serotonin and dopamine receptors.
  • Inflammatory Mediators : The compound appears to modulate the expression of inflammatory mediators such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylateC11H15NO3C_{11}H_{15}NO_3Contains a methyl group instead of ethyl
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylateC12H17NO3C_{12}H_{17}NO_3Features a methoxy group at the 5-position
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylateC12H14F3NO3C_{12}H_{14}F_3NO_3Contains a trifluoromethyl substituent

This table illustrates how variations in functional groups can influence the biological activity of similar compounds.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Gewald reaction , which involves cyclohexanone, malononitrile (or ethyl cyanoacetate), and sulfur in the presence of a base like N-ethylmorpholine . Key parameters affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature : Optimal yields are achieved at 60–80°C; higher temperatures promote side reactions.
  • Catalyst : Bases such as morpholine derivatives accelerate thiophene ring formation. Reported yields range from 40–65%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation requires a combination of:

  • X-ray crystallography : Single-crystal studies (e.g., using SHELX programs ) resolve the bicyclic benzofuran core and substituent positions.
  • Spectroscopy :
  • NMR : 1H^1H NMR shows distinct signals for the ethyl ester (δ 1.3–1.4 ppm, triplet) and NH2_2 (δ 5.8–6.2 ppm, broad). 13C^{13}C NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons.
  • IR : Peaks at 3350 cm1^{-1} (N–H stretch) and 1680 cm1^{-1} (ester C=O) are diagnostic .

Q. What are the compound’s key physicochemical properties relevant to solubility and stability?

  • Molecular weight : 237.3 g/mol.
  • LogP : ~1.8 (predicted), indicating moderate lipophilicity.
  • Solubility : Sparingly soluble in water (<1 mg/mL), soluble in DMSO (>50 mg/mL).
  • Stability : Degrades under strong acidic/basic conditions via ester hydrolysis; store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal:

  • Binding modes : The amino group forms hydrogen bonds with catalytic residues (e.g., in Mycobacterium tuberculosis Ag85C, ΔG ≈ –62 kJ/mol ).
  • Electrostatic complementarity : The benzofuran ring participates in π-π stacking with aromatic residues (e.g., Tyr228 in Ag85C).
  • Limitations : Docking scores may overestimate affinity; experimental validation (e.g., SPR, ITC) is required .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

Discrepancies often arise from:

  • Assay variability : Cell line specificity (e.g., IC50_{50} ranges from 10–50 µM in MCF-7 vs. HepG2).
  • Metabolic stability : Rapid esterase-mediated hydrolysis in certain media reduces efficacy.
  • Solution : Standardize protocols (e.g., ATP-based viability assays) and include metabolite profiling .

Q. How does the compound’s reactivity enable functionalization for SAR studies?

The amino and ester groups allow derivatization:

  • Acylation : React with acyl chlorides (e.g., chloroacetyl chloride) to form amides, enhancing target selectivity .
  • Reduction : LiAlH4_4 reduces the ester to a primary alcohol, altering solubility.
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the benzofuran C2 position .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement; validate H-bond networks with OLEX2 .
  • Docking : Apply MM/GBSA rescoring to improve binding energy predictions .
  • Synthesis : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates .

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